In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester
In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester
Introduction
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry and drug development, possesses a unique trifunctionalized cyclopropane core. Its rigid, strained three-membered ring, coupled with the electronic influence of the cyano and N-Boc protecting groups, gives rise to a distinct and informative Nuclear Magnetic Resonance (NMR) signature. This comprehensive technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this molecule. We will delve into the theoretical underpinnings of the observed chemical shifts, provide detailed experimental protocols for data acquisition, and present a thorough assignment of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization for the advancement of their work.
Molecular Structure and Atom Numbering
For clarity and unambiguous assignment of NMR signals, the atoms of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester are numbered as follows:
Caption: Structure of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester with atom numbering.
Theoretical Basis for Observed Chemical Shifts
The chemical shifts in the ¹H and ¹³C NMR spectra of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester are governed by a combination of factors including electron density, magnetic anisotropy, and ring strain.
The Cyclopropane Ring: A Region of High Shielding
The cyclopropane ring is characterized by significant angle strain, which leads to a unique electronic environment. The C-C bonds possess a higher degree of p-character than typical sp³-hybridized carbons. This results in an "aromatic-like" ring current when the molecule is placed in a magnetic field.[1][2] This induced ring current generates a magnetic field that opposes the external field in the region of the cyclopropyl protons, leading to a significant shielding effect.[1][2] Consequently, the protons on the cyclopropane ring appear at an unusually high field (low ppm value) in the ¹H NMR spectrum, typically around 0.22 ppm for unsubstituted cyclopropane.[1][2]
Influence of Substituents on Cyclopropane Chemical Shifts
The presence of the electron-withdrawing cyano (-CN) group and the carbamic acid tert-butyl ester (-NHBoc) group on the same carbon (C1) significantly influences the chemical shifts of the cyclopropyl protons and carbons.
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Cyano Group: The strongly electron-withdrawing nature of the cyano group deshields the adjacent quaternary carbon (C1).
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N-Boc Group: The carbamate group also exhibits an electron-withdrawing inductive effect, further contributing to the deshielding of C1. The bulky tert-butyl group introduces steric effects that can influence the conformation and, consequently, the chemical environment of the cyclopropyl ring.
The protons on the methylene carbons of the cyclopropane ring (C2 and C3) are diastereotopic. This is due to the chiral center at C1 (even though the molecule is achiral overall, the local symmetry is broken). As a result, they are expected to have different chemical shifts and will exhibit geminal and vicinal coupling.
The N-Boc Protecting Group: A Characteristic Signature
The tert-butoxycarbonyl (Boc) protecting group provides a highly recognizable signal in both ¹H and ¹³C NMR spectra.
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¹H NMR: The nine protons of the three methyl groups on the tert-butyl moiety are chemically equivalent due to free rotation around the C-C bonds. This results in a sharp, intense singlet in the ¹H NMR spectrum, typically appearing around 1.4 ppm.[3]
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¹³C NMR: The three methyl carbons of the tert-butyl group are also equivalent, giving rise to a single resonance. The quaternary carbon of the tert-butyl group will also produce a distinct signal. The carbonyl carbon of the carbamate is typically found further downfield.[4]
Experimental Protocol for NMR Data Acquisition
High-quality NMR data is crucial for accurate structural elucidation. The following protocol outlines the steps for preparing the sample and acquiring the ¹H and ¹³C NMR spectra.
Sample Preparation
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Purity: Ensure the (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester sample is of high purity (>95%) to avoid interference from impurities in the spectra.
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Solvent: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
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Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
NMR Data Acquisition
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Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
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-
2D NMR (Optional but Recommended): For unambiguous assignment, especially of the diastereotopic cyclopropyl protons, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Caption: Experimental workflow for NMR analysis.
Spectral Analysis and Assignment
Based on the theoretical principles and data from similar compounds, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester.
¹H NMR Spectral Data
| Signal | Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| 1 | -C(CH ₃)₃ | ~1.45 | Singlet | 9H | - |
| 2 | -NH - | ~5.0-5.5 | Broad Singlet | 1H | - |
| 3 | Cyclopropyl-H (diastereotopic) | ~1.2-1.8 | Multiplet | 4H | Geminal and Vicinal |
¹³C NMR Spectral Data
| Signal | Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | -C (CH₃)₃ | ~28.3 |
| 2 | -C (CH₃)₃ | ~80.5 |
| 3 | Cyclopropyl-C H₂ | ~15-25 |
| 4 | Cyclopropyl-C (CN)(NHBoc) | ~30-40 |
| 5 | -C N | ~118-122 |
| 6 | -C =O | ~155 |
In-Depth Discussion of Spectral Features
The predicted chemical shifts are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.
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Cyclopropyl Protons: The diastereotopic methylene protons on the cyclopropane ring are expected to appear as complex multiplets due to geminal coupling with each other and vicinal coupling with the other pair of methylene protons. The exact chemical shifts and coupling patterns will be sensitive to the conformation of the molecule. The electron-withdrawing groups at C1 will cause a downfield shift of these protons compared to unsubstituted cyclopropane.
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NH Proton: The chemical shift of the NH proton is often broad and can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
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Quaternary Carbons: The quaternary carbon of the cyclopropane ring (C1) and the tert-butyl group will be readily identifiable in the ¹³C NMR spectrum by their lower intensity compared to the protonated carbons.
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Cyano Carbon: The carbon of the cyano group typically resonates in the region of 118-122 ppm.
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Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most deshielded carbon in the molecule, appearing around 155 ppm.
Conclusion
The ¹H and ¹³C NMR spectra of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester provide a wealth of structural information. The characteristic upfield signals of the cyclopropyl protons, the distinct singlet of the tert-butyl group, and the well-defined resonances of the quaternary and carbonyl carbons allow for unambiguous identification and purity assessment. A thorough understanding of the factors influencing the chemical shifts, coupled with a robust experimental protocol, is essential for accurate and reliable characterization of this important synthetic building block. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds.
References
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